molecular formula C11H19N B14749518 Cyclohexanamine, N-4-pentenylidene- CAS No. 1200-02-8

Cyclohexanamine, N-4-pentenylidene-

Cat. No.: B14749518
CAS No.: 1200-02-8
M. Wt: 165.27 g/mol
InChI Key: IKKYELRQLZXQGP-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-4-pentenylidene- is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexyl group and a pentenylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N-4-pentenylidene- can be synthesized through the condensation reaction of cyclohexylamine with acetylacetonate under azeotropic distillation conditions . This method involves the removal of water to drive the reaction to completion, resulting in the formation of the desired product. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of Cyclohexanamine, N-4-pentenylidene- may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-4-pentenylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentenylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Cyclohexanamine, N-4-pentenylidene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-4-pentenylidene- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanamine, N-4-pentenylidene- is unique due to the presence of the pentenylidene group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

1200-02-8

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-cyclohexylpent-4-en-1-imine

InChI

InChI=1S/C11H19N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2,10-11H,1,3-9H2

InChI Key

IKKYELRQLZXQGP-UHFFFAOYSA-N

Canonical SMILES

C=CCCC=NC1CCCCC1

Origin of Product

United States

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